H-Ala-Tyr-OH

Catalog No.
S517823
CAS No.
3061-88-9
M.F
C12H16N2O4
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-Tyr-OH

CAS Number

3061-88-9

Product Name

H-Ala-Tyr-OH

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1

InChI Key

ALZVPLKYDKJKQU-XVKPBYJWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ala-Tyr, alanyltyrosine, alanyltyrosine, (N-beta-Ala-L-Tyr)-isomer, beta-alanyl-tyrosine, L-alanyl-L-tyrosine, sarcophagine

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]

The exact mass of the compound Ala-Tyr is 252.111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-Ala-Tyr-OH (CAS: 3061-88-9) is a chemically defined, highly bioavailable dipeptide consisting of L-alanine and L-tyrosine. In industrial biomanufacturing and clinical formulation, free L-tyrosine presents a severe process bottleneck due to its functional groups, which restrict its aqueous solubility to less than 0.5 g/L at neutral pH. H-Ala-Tyr-OH overcomes this limitation by serving as a highly soluble, rapidly hydrolyzable precursor. It is primarily procured for high-density mammalian cell culture media (such as CHO cell fed-batch processes) and advanced parenteral nutrition, where it delivers essential tyrosine without triggering precipitation, requiring complex alkaline feeds, or suffering from the poor metabolic utilization associated with other modified tyrosine derivatives.

Procurement substitution of H-Ala-Tyr-OH with free L-tyrosine routinely fails in neutral-pH formulations because L-tyrosine precipitates, forcing bioprocess engineers to implement risky, separate alkaline feeds that complicate bioreactor balancing. While N-acetyl-L-tyrosine (NAc-Tyr) is a common soluble alternative, it exhibits exceptionally poor metabolic utilization, with the majority being excreted unhydrolyzed rather than raising systemic or cellular tyrosine levels [1]. Furthermore, attempting to substitute with the closely related dipeptide Glycyl-L-tyrosine (Gly-Tyr) introduces kinetic bottlenecks; Gly-Tyr has a significantly slower hydrolysis rate and its clearance is heavily impaired in compromised metabolic states (such as renal failure), whereas H-Ala-Tyr-OH is rapidly cleaved by circulating peptidases to yield free tyrosine on demand[2].

Neutral pH Aqueous Solubility for High-Density Media

A primary driver for procuring H-Ala-Tyr-OH is its massive solubility advantage in neutral pH environments. Free L-tyrosine is notorious for its poor solubility (<0.5 g/L), which limits the concentration of neutral feeds in bioreactors. H-Ala-Tyr-OH is up to 50 times more soluble at neutral pH, allowing for highly concentrated, single-feed formulations without the precipitation risks associated with free amino acids [1].

Evidence DimensionAqueous solubility at neutral pH
Target Compound DataUp to ~25 g/L (50x increase)
Comparator Or BaselineFree L-Tyrosine (<0.5 g/L)
Quantified Difference50-fold higher solubility
ConditionsNeutral pH aqueous solution / cell culture feed

Eliminates the need for complex, high-risk alkaline feeds in mammalian cell culture, simplifying bioprocess design and scaling.

Whole-Body Clearance and Hydrolysis Kinetics

When comparing soluble dipeptides for clinical or metabolic use, H-Ala-Tyr-OH demonstrates vastly superior hydrolysis kinetics compared to Glycyl-L-tyrosine (Gly-Tyr). In human pharmacokinetic studies, the whole-body clearance of Ala-Tyr was measured at 3,169 ± 198 mL/min, compared to just 1,781 ± 184 mL/min for Gly-Tyr. Furthermore, in subjects with renal failure, Gly-Tyr clearance dropped by 50%, whereas Ala-Tyr clearance remained unaffected, indicating prompt and reliable hydrolysis by circulating peptidases regardless of renal function[1].

Evidence DimensionWhole-body clearance rate (hydrolysis to free amino acids)
Target Compound Data3,169 ± 198 mL/min
Comparator Or BaselineGlycyl-L-tyrosine (1,781 ± 184 mL/min)
Quantified Difference1.77-fold faster clearance for Ala-Tyr
ConditionsIntravenous infusion in healthy human controls

Ensures rapid, predictable delivery of free tyrosine without peptide accumulation, making it the preferred dipeptide for critical care nutrition.

Metabolic Utilization vs. Urinary Excretion

N-acetyl-L-tyrosine (NAc-Tyr) is frequently used as a soluble tyrosine source, but it suffers from severe metabolic inefficiency. Clinical data shows that approximately 60% of infused NAc-Tyr is excreted unhydrolyzed in the urine, failing to raise plasma tyrosine levels. In contrast, H-Ala-Tyr-OH is highly utilized, with minimal urinary loss (typically <8%) and rapid labeling of tissue tyrosine pools and protein incorporation [1].

Evidence DimensionUrinary excretion of unhydrolyzed compound
Target Compound Data<8% urinary loss
Comparator Or BaselineN-acetyl-L-tyrosine (~60% urinary loss)
Quantified Difference>85% reduction in wasted (excreted) compound
ConditionsIn vivo infusion and metabolic tracking

Prevents the costly waste of raw materials in formulations by ensuring the tyrosine payload is actually metabolized rather than excreted.

Cellular Uptake Kinetics in CHO Cell Cultures

In monoclonal antibody production, the uptake speed of media additives directly influences cell growth rates. Studies tracking dipeptide utilization in CHO cells categorize H-Ala-Tyr-OH in the 'fast consumption' group. The presence of the L-alanine residue facilitates rapid cellular import and intracellular decomposition compared to bulkier tyrosine dipeptides (like L-prolinyl-L-tyrosine), thereby preventing extracellular bottlenecking and supporting higher specific growth rates [1].

Evidence DimensionCellular uptake speed
Target Compound DataFast uptake profile (rapid intracellular decomposition)
Comparator Or BaselineL-prolinyl-L-tyrosine (slow uptake profile)
Quantified DifferenceCategorical shift from slow to fast consumption kinetics
ConditionsCHO cell fed-batch culture

Optimizes cellular nutrition in biomanufacturing, directly supporting higher viable cell densities and monoclonal antibody yields.

High-Density Mammalian Cell Culture Media (CHO Fed-Batch)

Because H-Ala-Tyr-OH provides a 50-fold solubility increase over free L-tyrosine at neutral pH, it is the optimal tyrosine source for highly concentrated, single-feed biomanufacturing formulations. It eliminates the need for separate alkaline feeds, thereby reducing bioreactor complexity, mitigating the risk of pH-induced cell shock, and supporting the rapid uptake kinetics required for high-yield monoclonal antibody production [1].

Advanced Parenteral Nutrition for Compromised Patients

H-Ala-Tyr-OH is highly prioritized in clinical nutrition formulations over Glycyl-L-tyrosine and N-acetyl-L-tyrosine. Its rapid whole-body clearance and resistance to renal impairment make it the safest and most efficient vehicle for delivering conditionally essential tyrosine to uremic patients or premature neonates, ensuring maximum metabolic utilization with minimal urinary waste [2].

Chemically Defined Ergogenic and Recovery Supplements

Due to its rapid hydrolysis into free amino acids by circulating peptidases, H-Ala-Tyr-OH is utilized in high-end sports nutrition and metabolic recovery solutions. It provides a stable, highly soluble liquid formulation base that delivers tyrosine—a critical precursor for catecholamine neurotransmitters—much faster and more reliably than standard free amino acid suspensions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

252.11100700 Da

Monoisotopic Mass

252.11100700 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

3061-88-9

Wikipedia

Ala-Tyr

Dates

Last modified: 08-15-2023
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